t-Boc-Aminooxy-PEG4-azide
Overview
Description
t-Boc-Aminooxy-PEG4-azide is a polyethylene glycol (PEG) derivative that contains an azide group and a tert-butoxycarbonyl (t-Boc) protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage . The t-Boc group can be deprotected under mild acidic conditions to form the free amine .
Mechanism of Action
Target of Action
t-Boc-Aminooxy-PEG4-azide is a crosslinker containing a t-Boc-aminooxy group and an azide group . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . These targets play a crucial role in bioconjugation experiments .
Mode of Action
The azide group in this compound can react with its targets (alkyne, BCN, DBCO) via Click Chemistry to yield a stable triazole linkage . The t-Boc-aminooxy group can be deprotected under mild acidic conditions to form a free amine .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of a stable triazole linkage . This process is part of the broader biochemical pathway known as Click Chemistry, which is widely used in bioconjugation experiments .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of the compound’s action is the formation of a stable triazole linkage with target molecules . This linkage can be useful in various research applications, including the synthesis of PROTACs .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the t-Boc-aminooxy group can be deprotected under mild acidic conditions . Additionally, the compound is recommended to be stored at 2-8°C for short term or -20°C for long term .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-Aminooxy-PEG4-azide typically involves the following steps:
PEGylation: The initial step involves the PEGylation of an aminooxy compound to form aminooxy-PEG4.
Protection: The aminooxy group is then protected with a t-Boc group to form t-Boc-Aminooxy-PEG4.
Azidation: Finally, the azide group is introduced to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
t-Boc-Aminooxy-PEG4-azide undergoes several types of chemical reactions:
Click Chemistry Reactions: The azide group can react with alkyne groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with BCN or DBCO groups without the need for a copper catalyst.
Deprotection Reactions: The t-Boc group can be deprotected under mild acidic conditions to yield the free amine.
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: No catalyst is required, but BCN or DBCO groups are necessary.
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used for deprotection.
Major Products
Triazole Linkages: Formed from CuAAC and SPAAC reactions.
Free Amine: Formed from the deprotection of the t-Boc group.
Scientific Research Applications
t-Boc-Aminooxy-PEG4-azide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of various compounds via Click Chemistry.
Biology: Employed in bioconjugation experiments to link biomolecules.
Medicine: Utilized in the development of drug delivery systems due to its hydrophilic PEG spacer.
Industry: Applied in the production of homogeneous antibody-drug conjugates (ADCs) via glycoengineering.
Comparison with Similar Compounds
t-Boc-Aminooxy-PEG4-azide is unique due to its combination of a t-Boc-protected aminooxy group and an azide group, along with a hydrophilic PEG spacer. Similar compounds include:
t-Boc-Aminooxy-PEG8-azide: Contains a longer PEG spacer, which may provide increased solubility and flexibility.
Aminooxy-PEG4-azide: Lacks the t-Boc protection, making it more reactive but less stable during synthesis.
This compound stands out due to its balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4O7/c1-15(2,3)26-14(20)18-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-17-19-16/h4-13H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZQRNYLIDPPFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134539 | |
Record name | 3,6,9,12,15-Pentaoxa-2-azaheptadecanoic acid, 17-azido-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401134539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-64-5 | |
Record name | 3,6,9,12,15-Pentaoxa-2-azaheptadecanoic acid, 17-azido-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15-Pentaoxa-2-azaheptadecanoic acid, 17-azido-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401134539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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